Cladosporide C

Antifungal Aspergillus fumigatus Negative Control

Cladosporide C (CAS 376368-82-0) is a pentanorlanostane derivative, a class of triterpenoid secondary metabolites, originally isolated from the fungus Cladosporium sp. strain IFM 49190.

Molecular Formula C25H40O3
Molecular Weight 388.6 g/mol
Cat. No. B1246838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladosporide C
Synonymscladosporide C
Molecular FormulaC25H40O3
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C
InChIInChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1
InChIKeyIMFPTRFAGTZUCB-IJBRNTSBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cladosporide C: Pentanorlanostane Scaffold and Key Physicochemical Identity for Procurement


Cladosporide C (CAS 376368-82-0) is a pentanorlanostane derivative, a class of triterpenoid secondary metabolites, originally isolated from the fungus Cladosporium sp. strain IFM 49190 [1]. It possesses the molecular formula C25H40O3 and a monoisotopic mass of approximately 388.3 Da [2]. The compound is characterized by a fused cyclopenta[a]phenanthrene ring system, which is common among its structural analogs cladosporides A, B, and D [2].

Why In-Class Pentanorlanostane Analogs Cannot Substitute for Cladosporide C in Experimental Design


Within the cladosporide family, biological activity is exquisitely sensitive to minor structural perturbations. While cladosporides A and B exhibit measurable inhibition of Aspergillus fumigatus, cladosporide C is consistently reported to lack antifungal activity [1]. This divergence is not a matter of potency gradation but a binary functional switch, rendering cladosporide C unsuitable for studies where antifungal efficacy is the endpoint, yet uniquely valuable as a structurally matched negative control or a baseline comparator in structure-activity relationship (SAR) investigations .

Quantitative Differentiation of Cladosporide C from Cladosporide A and B: A Procurement-Focused Evidence Guide


Binary Antifungal Activity: Cladosporide C vs. Cladosporides A and B

Cladosporide C exhibits no detectable antifungal activity against any tested fungal strain, including the primary target of the series, Aspergillus fumigatus [1]. In direct contrast, its close structural analog cladosporide A inhibits A. fumigatus with an IC80 range of 0.5-4.0 μg/mL [2]. Furthermore, cladosporide B demonstrates 'slightly stronger' activity against the same pathogen than cladosporide A [3].

Antifungal Aspergillus fumigatus Negative Control

Structural Determinant of Inactivity: The 4β-Aldehyde Functional Group

The 4β-aldehyde residue present in cladosporide A is proposed to be essential for its antifungal activity, as the analog 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol, which lacks this moiety, shows no inhibition against A. fumigatus [1]. The structural formula of cladosporide C (C25H40O3) differs from that of cladosporide A (C25H40O3, same molecular formula but distinct stereochemistry/functional group arrangement) and cladosporide B (C25H38O3), and notably lacks the functional group arrangement correlated with activity [2].

Structure-Activity Relationship SAR Molecular Pharmacology

Spectrum of Activity: Narrow Selectivity of Active Cladosporides

Even the active congeners cladosporides A and B demonstrate a highly restricted spectrum. Cladosporide A is inactive against pathogenic yeasts (Candida albicans, Cryptococcus neoformans) and other filamentous fungi (Aspergillus niger, A. flavus) [1]. This narrow selectivity underscores that cladosporide C is not simply a less potent version but an entirely distinct pharmacological entity.

Antifungal Spectrum Selectivity Pathogenic Fungi

Comparative Molecular Weights and Formulae: Analytical Differentiation for Quality Control

While cladosporides A and C share the same molecular formula C25H40O3 and monoisotopic mass (~388.3 Da), cladosporide B (C25H38O3, ~386.3 Da) and cladosporide D (C25H38O3, ~386.3 Da) differ by two hydrogen atoms [1][2]. This subtle mass difference allows for unambiguous differentiation by high-resolution mass spectrometry (HRMS), a critical parameter for verifying compound identity and purity in procurement.

Analytical Chemistry Quality Control Mass Spectrometry

Optimal Research and Procurement Scenarios for Cladosporide C Based on Quantified Inactivity


Negative Control in Antifungal Susceptibility Testing

Cladosporide C serves as an ideal negative control in microdilution broth assays for Aspergillus fumigatus. Its established lack of antifungal activity [1] allows researchers to confidently attribute any observed growth inhibition in test wells to the active compound (e.g., cladosporide A or a novel derivative) rather than to solvent effects or assay artifacts.

Structure-Activity Relationship (SAR) Benchmark

When evaluating new pentanorlanostane analogs, cladosporide C provides a critical baseline for 'inactivity'. By comparing the structural features of cladosporide C against the active cladosporides A and B [1], medicinal chemists can pinpoint the molecular determinants essential for antifungal activity, such as the 4β-aldehyde group [2].

Chemical Probe in Fungal Secondary Metabolism Studies

As a naturally occurring but biologically silent metabolite from Cladosporium sp. [1], cladosporide C is valuable for studies investigating the regulation of fungal secondary metabolism. Its production alongside active congeners provides a model for understanding how minor genetic or environmental changes can toggle the output of a biosynthetic gene cluster between bioactive and inert products.

Analytical Standard for Metabolite Profiling

The unique combination of its molecular formula (C25H40O3) and lack of antifungal activity makes cladosporide C a useful analytical standard. It can be employed to calibrate LC-MS systems and differentiate between active and inactive cladosporide peaks in complex fungal extracts, aiding in the dereplication of known inactive compounds [2].

Technical Documentation Hub

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